molecular formula C10H6BrNO5 B11829597 Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate

Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate

Cat. No.: B11829597
M. Wt: 300.06 g/mol
InChI Key: ORHVIIZIBKZGNG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H6BrNO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-3-nitrobenzofuran-2-carboxylate typically involves the bromination and nitration of benzofuran derivatives. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, resulting in the formation of ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate is then subjected to further bromination to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted benzofuran derivatives.

    Reduction: Amino derivatives of benzofuran.

    Oxidation: Oxidized benzofuran derivatives.

Scientific Research Applications

Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The exact mechanism of action of methyl 6-bromo-3-nitrobenzofuran-2-carboxylate is not well-documented. like other benzofuran derivatives, it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-methylbenzofuran-3-carboxylate
  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • Methyl 3-bromo-6-chloropyrazine-2-carboxylate

Uniqueness

Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H6BrNO5

Molecular Weight

300.06 g/mol

IUPAC Name

methyl 6-bromo-3-nitro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H6BrNO5/c1-16-10(13)9-8(12(14)15)6-3-2-5(11)4-7(6)17-9/h2-4H,1H3

InChI Key

ORHVIIZIBKZGNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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